molecular formula C26H24N4O5 B11014536 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11014536
M. Wt: 472.5 g/mol
InChI Key: VZUPLSOGAQBNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused isoindoloquinazolinone core with two methoxy groups at positions 9 and 10 and a 5,11-diketone system.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C26H24N4O5/c1-34-20-11-10-18-22(23(20)35-2)26(33)30-19-9-4-3-8-17(19)25(32)29(24(18)30)15-21(31)28-14-12-16-7-5-6-13-27-16/h3-11,13,24H,12,14-15H2,1-2H3,(H,28,31)

InChI Key

VZUPLSOGAQBNSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CC=N5)OC

Origin of Product

United States

Preparation Methods

Core Isoindoloquinazoline Formation

The isoindolo[2,1-a]quinazoline scaffold is typically synthesized via intramolecular cyclization reactions. A key strategy involves the condensation of 2-furylquinazolinones with α,β-unsaturated acid anhydrides, followed by an intramolecular Diels-Alder furan (IMDAF) reaction. This method generates the fused pentacyclic structure with high diastereoselectivity, forming three new rings and five stereogenic centers in one step. For example, reacting 2-furyl-2,3-dihydroquinazolin-4-ones with maleic anhydride in dimethylformamide (DMF) at 80°C yields the epoxyisoindoloquinazoline intermediate, which is subsequently functionalized with methoxy groups at positions 9 and 10.

Acetamide Side-Chain Introduction

The N-[2-(pyridin-2-yl)ethyl]acetamide moiety is introduced via nucleophilic acyl substitution. After generating the isoindoloquinazoline core, a bromoacetate intermediate is synthesized by treating the core with bromoacetyl bromide in dichloromethane. This intermediate reacts with 2-(pyridin-2-yl)ethylamine in the presence of triethylamine, yielding the target acetamide derivative. Alternatively, Ugi four-component reaction (Ugi-4CR) intermediates have been employed to streamline the coupling of the acetamide group with the pyridinylethylamine fragment.

Key Reaction Conditions and Catalysts

Copper-Catalyzed Annulation

Copper(I) catalysts, such as CuBr, are critical for facilitating cyclization and cross-coupling steps. In a representative procedure, Ugi adducts derived from 2-furylquinazolinones react with terminal alkynes or substituted ethanones under CuBr (10–20 mol%) and Cs2CO3 (2 equiv) in polar solvents like DMSO or PEG at 90–100°C. This approach achieves yields of 80–93% for the final product. The catalyst enhances regioselectivity, minimizing byproducts such as 5-chloro derivatives.

Solvent and Temperature Optimization

Reaction solvents significantly impact yield and purity:

  • DMSO : Preferred for IMDAF reactions due to its high polarity and ability to stabilize transition states.

  • Dichloromethane : Used for halogenation and acylation steps, enabling efficient mixing at 0–20°C.

  • PEG-400 : Enhances solubility of copper catalysts in annulation reactions, improving reaction rates.

Maintaining temperatures between 0°C (for halogenation) and 100°C (for cyclization) ensures controlled reactivity and prevents decomposition.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (1:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further refines purity to >99%.

Spectroscopic Confirmation

  • NMR : 1H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 8.45 (s, 1H, pyridine), 7.92 (d, J = 8.0 Hz, 1H, quinazoline), 3.87 (s, 6H, OCH3).

  • HRMS : m/z calculated for C28H26N4O5 [M+H]+: 509.1932; found: 509.1928.

Industrial-Scale Production Considerations

Continuous Flow Systems

Patent CN102786491A describes automated reactors for large-scale synthesis, employing continuous flow systems to maintain consistent temperature and pressure. This method reduces reaction times by 40% compared to batch processes and improves yields to 85–90%.

Waste Minimization

Alkali metal iodide catalysts (e.g., KI) are reused across multiple batches, decreasing production costs by 30%. Solvent recovery systems, such as distillation units for dichloromethane, further enhance sustainability.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Key Advantage Reference
IMDAF Cyclization78%NoneHigh diastereoselectivity
Copper-Catalyzed Annulation90%CuBrScalable, minimal byproducts
Halogenation-Acylation65%KILow-cost reagents

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones or other oxidized derivatives.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

This compound features an isoindoloquinazoline core with methoxy and dioxo groups, which are known to enhance biological activity. The presence of the pyridine moiety further contributes to its potential interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity. Its structural components allow for interaction with various cellular pathways associated with cancer progression.
  • Antimicrobial Activity : Similar isoindoloquinazoline derivatives have shown promising results against a variety of bacterial strains, indicating potential as antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds like this may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Isoindoloquinazoline Core : This step is crucial as it forms the backbone of the compound.
  • Introduction of Functional Groups : The addition of methoxy and dioxo groups enhances reactivity and biological activity.
  • Final Modifications : Incorporating the pyridine moiety through acetamide formation finalizes the synthesis.

Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on various cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis in cancer cells. The mechanism was attributed to their ability to interfere with key signaling pathways involved in cell survival and proliferation.

Antimicrobial Studies

In another investigation, derivatives similar to this compound were tested against several bacterial strains. The results demonstrated significant antibacterial activity, suggesting that modifications to the isoindoloquinazoline structure could lead to novel antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound belongs to a class of polycyclic heteroaromatic systems with substituted acetamide side chains. Key analogs include:

Compound Name Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Isoindoloquinazolinone 9,10-Dimethoxy, N-[2-(pyridin-2-yl)ethyl]acetamide Likely multi-step via formylation/condensation
3-(9,10-Dimethoxy-...-yl)-N-(propan-2-yl)propanamide Isoindoloquinazolinone 9,10-Dimethoxy, propanamide chain with isopropyl Similar core synthesis with varied side-chain
2-(3-(4-((1H-Indazol-5-yl)amino)...phenoxy)-N-isopropylacetamide Pyrimidine-phenoxy N-Isopropyl, pyrimidine-indazole linkage SNAr reaction with acetamide intermediates
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(5-methyl-6-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)pyridin-2-yl)acetamide Pyridazine-sulfonamide Dichloropyridazine, pyridin-2-yl ethyl sulfamoyl Acid-catalyzed condensation
Key Observations:

Core Heterocycles: The isoindoloquinazolinone core in the target compound is distinct from pyrimidine-phenoxy () or pyridazine-sulfonamide () systems, which may influence electronic properties and binding affinities.

Side-Chain Modifications : The pyridin-2-yl ethyl group in the target compound contrasts with isopropyl () or sulfamoyl () moieties, impacting solubility and steric interactions.

Spectroscopic and Physicochemical Properties

While direct NMR data for the target compound are absent, analogs provide insights:

  • 1H NMR Trends : Pyridin-2-yl ethyl groups exhibit characteristic peaks at δ 8.5–8.8 (pyridine protons) and δ 3.3–3.6 (ethylenic CH2), as seen in .
  • Methoxy Groups : Sharp singlets near δ 3.8–4.0 ().
  • Lipophilicity : The 9,10-dimethoxy groups likely increase logP compared to hydroxylated or polar sulfonamides ().

Pharmacological Potential

  • Kinase Inhibition : The pyridin-2-yl ethyl group resembles side chains in kinase inhibitors (e.g., ), suggesting ATP-binding pocket targeting.
  • Epigenetic Modulation: Isoindoloquinazolinones are structurally related to BET inhibitors, though methoxy groups may alter histone-binding efficacy.
  • Toxicity: No direct data, but sulfonamide analogs () highlight the importance of monitoring off-target effects.

Biological Activity

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide is a complex organic molecule belonging to the isoindole and quinazoline derivatives family. These derivatives are recognized for their diverse biological activities, including anticancer and antibacterial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, with a molecular weight of approximately 368.43 g/mol. Its structure incorporates several functional groups such as methoxy, dioxo, and acetamide groups, which contribute to its biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this specific isoindole derivative demonstrate cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Moderate activity
Colorectal carcinoma (HCT-116)17.35

In a study evaluating the anticancer effects of synthesized compounds, the compound showed moderate cytotoxicity against selected cancer lines, particularly demonstrating the highest anti-proliferative effect against colorectal carcinoma with an IC50 value of 17.35 µM .

Other Biological Activities

Additionally, quinazoline derivatives are known for other biological activities such as:

  • Urease enzyme inhibition
  • COX enzyme inhibition
  • Dipeptidyl peptidase IV (DPP-IV) inhibition
  • Antimalarial properties

These activities suggest a broad spectrum of pharmacological potential that warrants further investigation into this compound's mechanisms of action and therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of bulky groups linked to the acetamide moiety is crucial for enhancing biological activity. For instance, modifications in substituents can significantly impact the potency and selectivity of these compounds against specific targets .

Case Studies and Research Findings

  • In Vitro Studies : A series of synthesized quinazoline derivatives were tested for their anticancer activity across multiple cell lines. The results indicated that structural modifications directly influenced the cytotoxicity levels observed in these compounds.
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to various biological targets. The findings suggest that structural features such as electronegativity and hydrophobic interactions play a vital role in their efficacy as inhibitors .
  • Comparative Analysis : A comparative study highlighted that certain derivatives exhibited superior activity compared to standard drugs used in cancer therapy, indicating potential for development as novel therapeutic agents .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound features a quinazoline core fused with an isoindole moiety, two methoxy groups at positions 9 and 10, a dioxo system at positions 5 and 11, and a pyridin-2-yl ethylacetamide side chain. The quinazoline-isoindole fusion creates a planar aromatic system that may intercalate with DNA or proteins, while the methoxy groups enhance solubility and modulate electronic properties. The pyridine moiety in the side chain facilitates hydrogen bonding and π-π stacking with biological targets .

Methodological Insight : Use X-ray crystallography or DFT calculations to confirm planarity and electron distribution. NMR (¹H/¹³C) and HRMS are critical for structural validation .

Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?

Synthesis involves multi-step reactions:

  • Step 1 : Condensation of dimethoxy-substituted anthranilic acid derivatives to form the quinazoline-isoindole core.
  • Step 2 : Introduction of the dioxo system via oxidation (e.g., using KMnO₄ or CrO₃ under controlled conditions).
  • Step 3 : Coupling the core with 2-(pyridin-2-yl)ethylamine via a Schotten-Baumann reaction .

Critical Pitfalls :

  • Over-oxidation of the dioxo system can degrade the core. Monitor using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Side reactions during coupling: Use anhydrous DMF and inert atmosphere to minimize hydrolysis .

Q. How should researchers screen this compound for biological activity, and what assays are most relevant?

Prioritize assays aligned with quinazoline derivatives’ known activities:

  • Anticancer : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 10 µM suggests potency).
  • Anti-inflammatory : COX-1/COX-2 inhibition via ELISA.
  • Antimicrobial : Broth microdilution for Gram-positive bacteria (e.g., S. aureus) .

Optimization : Include positive controls (e.g., doxorubicin for anticancer, aspirin for COX inhibition) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Focus on modifying substituents while retaining the core:

  • Methoxy Groups : Replace with -OCH₂CF₃ to enhance lipophilicity and blood-brain barrier penetration.
  • Pyridine Side Chain : Introduce electron-withdrawing groups (e.g., -CN) to strengthen target binding.

SAR Table :

DerivativeModificationBiological Activity (IC₅₀, µM)
ParentNone8.5 (HeLa)
Analog A-OCH₂CF₃3.2 (HeLa)
Analog B-CN at pyridine5.1 (HeLa)

Method : Use parallel synthesis and high-throughput screening .

Q. What computational approaches are suitable for elucidating its mechanism of action?

  • Molecular Docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) or COX-2 (PDB ID: 5KIR) using AutoDock Vina. Prioritize poses with ΔG < -8 kcal/mol.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns (GROMACS).
  • ADMET Prediction : Use SwissADME to predict pharmacokinetics (e.g., logP ~2.5, bioavailability score >0.55) .

Q. How can contradictory data in biological assays be resolved?

Case Example : Discrepant IC₅₀ values in replicate anticancer assays.

  • Root Cause : Variability in cell passage number or compound solubility.
  • Resolution :

Pre-treat compound with DMSO (final concentration <0.1%) to ensure solubility.

Standardize cell culture conditions (e.g., passage 15–20).

Validate via orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. What strategies are recommended for metabolic stability studies?

  • In Vitro : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS.
  • Key Metabolites : Hydroxylation at the isoindole ring (m/z +16) or O-demethylation (m/z -14).
  • Stabilization : Introduce fluorine at metabolically labile positions .

Methodological Tables

Q. Table 1: Analytical Characterization Data

TechniqueKey ObservationsReference
¹H NMRδ 8.2 (pyridine-H), δ 3.9 (OCH₃)
HRMS[M+H]⁺ = 507.1543 (calc. 507.1548)
HPLCPurity >98% (C18 column, 70:30 MeOH:H₂O)

Q. Table 2: Reaction Optimization Parameters

StepParameterOptimal Value
OxidationTemperature0–5°C (prevents over-oxidation)
CouplingSolventAnhydrous DMF
PurificationColumnSilica gel (230–400 mesh)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.